
Pentadec-8-en-6-yne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentadec-8-en-6-yne is an organic compound with the molecular formula C15H26 It is characterized by the presence of a double bond and a triple bond within its carbon chain, making it an enyne
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pentadec-8-en-6-yne can be achieved through several methods. One common approach involves the alkylation of lithio-oct-1-yne with a suitable alkyl halide, followed by selective hydrogenation to introduce the double bond at the desired position . Another method includes the reaction of 1-iodo-1-octene with hept-1-yne under specific conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled reaction environments to facilitate the formation of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Pentadec-8-en-6-yne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.
Reduction: Reduction reactions can convert the triple bond to a double bond or a single bond, depending on the reagents and conditions used.
Substitution: The compound can participate in substitution reactions, where functional groups are introduced at specific positions on the carbon chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogenation using palladium or platinum catalysts is a typical method for reducing the triple bond.
Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the compound.
Major Products Formed
Oxidation: Epoxides, ketones, and aldehydes.
Reduction: Alkenes and alkanes.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Pentadec-8-en-6-yne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: This compound is used in the production of specialty chemicals and materials with unique properties
Wirkmechanismus
The mechanism of action of pentadec-8-en-6-yne involves its interaction with specific molecular targets and pathways. The compound can undergo enzymatic reactions, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, depending on the context and the specific targets involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pentadec-8-yn-6-ene: Similar structure but with the positions of the double and triple bonds reversed.
Hexadec-8-en-6-yne: An additional carbon atom in the chain.
Pentadec-8-en-6-diyne: Contains two triple bonds instead of one.
Uniqueness
Its ability to participate in a wide range of chemical reactions makes it a valuable compound in synthetic chemistry and industrial applications .
Eigenschaften
CAS-Nummer |
144488-71-1 |
|---|---|
Molekularformel |
C15H26 |
Molekulargewicht |
206.37 g/mol |
IUPAC-Name |
pentadec-8-en-6-yne |
InChI |
InChI=1S/C15H26/c1-3-5-7-9-11-13-15-14-12-10-8-6-4-2/h13,15H,3-11H2,1-2H3 |
InChI-Schlüssel |
SDPLJJARKHKSFP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC=CC#CCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



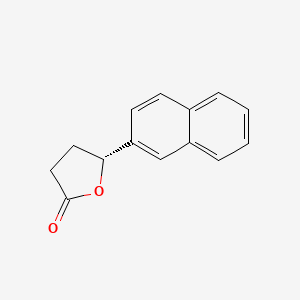
acetyl fluoride](/img/structure/B12566023.png)

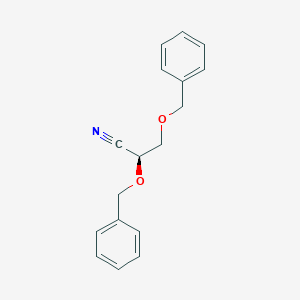
![2,4-Dimethyl-6-[(pyrrolidin-1-yl)methyl]-1,3,5-triazine](/img/structure/B12566035.png)
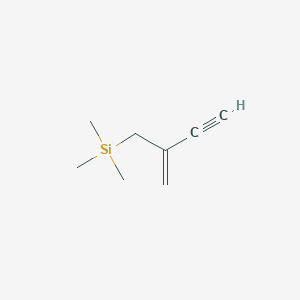

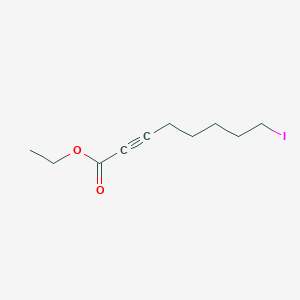
![1,3-Benzenedicarboxamide, N,N'-bis[3-(diethylamino)propyl]-5-nitro-](/img/structure/B12566068.png)

![N~2~,N~5~-Bis[(2R)-1-hydroxybutan-2-yl]thiophene-2,5-dicarboxamide](/img/structure/B12566072.png)
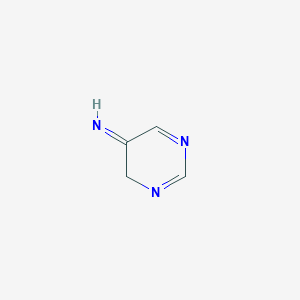
![8-Methyloctahydropyrrolo[1,2-a]pyrimidine](/img/structure/B12566088.png)
